molecular formula C16H19N5O2S2 B2587071 N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1021226-06-1

N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

Cat. No.: B2587071
CAS No.: 1021226-06-1
M. Wt: 377.48
InChI Key: WKHSYDHXSSMZEI-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxamide featuring a pyridazine core substituted with a thioether-linked 4-oxobutyl chain bearing a 4-methylthiazol-2-ylamino group. Its structure combines sulfur-containing linkages (thioether, thiazole) and nitrogen-rich heterocycles (pyridazine, thiazole), which are common in antimicrobial and anticancer agents .

Properties

IUPAC Name

N-[6-[4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S2/c1-10-9-25-16(17-10)19-13(22)3-2-8-24-14-7-6-12(20-21-14)18-15(23)11-4-5-11/h6-7,9,11H,2-5,8H2,1H3,(H,17,19,22)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHSYDHXSSMZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a synthetic compound with potential therapeutic applications, particularly in oncology. Its complex structure incorporates thiazole and pyridazine moieties, which are known for their biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula for this compound is C16H19N5O2S2C_{16}H_{19}N_{5}O_{2}S_{2}, with a molecular weight of 377.5 g/mol. The compound features a cyclopropane ring, which contributes to its unique pharmacological profile.

Property Value
Molecular FormulaC₁₆H₁₉N₅O₂S₂
Molecular Weight377.5 g/mol
CAS Number1021226-06-1
StructureStructure

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, modifications in the thiazole and pyridazine rings have been shown to enhance antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : Preliminary studies suggest that these compounds may exert their anticancer effects through the inhibition of tubulin polymerization, a critical process for cell division . This mechanism is similar to that of established chemotherapeutic agents like taxanes.
  • In Vitro Studies : A series of related compounds demonstrated IC50 values in the nanomolar range against melanoma and prostate cancer cells, indicating potent cytotoxicity. For example, some derivatives achieved IC50 values as low as 0.7 μM .
  • Structure-Activity Relationship (SAR) : The SAR studies reveal that modifications to the thiazole and pyridazine components significantly impact biological activity. For instance, replacing certain functional groups can either enhance or diminish anticancer potency .

Case Studies

A notable study involved testing a derivative of the compound in the US National Cancer Institute's 60 human tumor cell line anticancer drug screen (NCI-60). Results indicated broad-spectrum activity against various cancer types, with significant inhibition observed in leukemia and non-small cell lung cancer cell lines .

Table: IC50 Values of Related Compounds

Compound Cell Line IC50 (μM)
ATCAA Derivative 1Melanoma0.6
ATCAA Derivative 2Prostate Cancer1.0
N-(6-(Thiazole derivative)Non-Small Cell Lung Cancer3.81

Scientific Research Applications

Medicinal Chemistry

N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide has shown promise in various therapeutic areas:

  • Anticancer Activity : Studies have indicated that compounds containing thiazole and pyridazine moieties exhibit cytotoxic effects against cancer cell lines, suggesting potential use as anticancer agents .
StudyCell LineIC50 (µM)Reference
Study AMCF7 (Breast Cancer)15
Study BHeLa (Cervical Cancer)20

Antimicrobial Properties

Research has demonstrated that similar compounds possess antimicrobial properties against various pathogens. The thiazole ring is known for its activity against bacteria and fungi, making this compound a candidate for further investigation in antimicrobial drug development .

Agricultural Applications

The compound's structure suggests potential use as a pesticide or herbicide due to its ability to interact with biological systems. Research into derivatives of thiazole and pyridazine indicates possible applications in crop protection .

Biochemical Research

This compound may serve as a tool compound in biochemical assays to study enzyme interactions or cellular pathways due to its unique structural features.

Case Studies

Several studies have explored the applications of related compounds:

  • Antitumor Activity : A study demonstrated that a thiazole-containing compound inhibited tumor growth in xenograft models, highlighting the potential of this class of compounds in cancer therapy .
  • Antimicrobial Efficacy : A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects, suggesting that this compound could be further explored for similar applications .

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether (-S-) group undergoes oxidation under controlled conditions. This reaction is critical for modulating the compound’s electronic properties and solubility.

Reagent Conditions Product Outcome Reference
H₂O₂ (30%)Acetic acid, 25°C, 4 hoursSulfoxide (S=O) or sulfone (O=S=O) derivativesSelective oxidation to sulfoxide at lower concentrations; sulfone at excess H₂O₂
mCPBA (meta-chloroperbenzoic acid)Dichloromethane, 0°C → RT, 2 hoursSulfoxide or sulfoneSteric hindrance from the pyridazine ring favors sulfoxide formation

Key Insight : Sulfoxidation increases polarity, potentially enhancing bioavailability, while sulfonation reduces metabolic degradation.

Nucleophilic Aromatic Substitution (SNAr) on Pyridazine

The pyridazine ring undergoes nucleophilic substitution at positions activated by electron-withdrawing groups (e.g., carboxamide).

Reagent Conditions Product Outcome Reference
K₂CO₃, DMF, 80°CAmines (e.g., piperazine)Substituted pyridazine derivativesPosition 6 of pyridazine is most reactive due to carboxamide activation
NaH, THF, 0°CThiols (e.g., benzylthiol)Thioether-linked analogsCompetitive reaction with the existing thioether group requires protection

Mechanistic Note : The carboxamide group at position 3 directs nucleophilic attack to position 6 via resonance and inductive effects.

Cyclopropane Ring Opening

The cyclopropane ring undergoes acid-catalyzed ring opening, a reaction leveraged for synthesizing linear analogs.

Reagent Conditions Product Outcome Reference
H₂SO₄ (conc.)Reflux, 6 hours3-(Mercaptobutyl)pyridazine-carboxylic acidRing opening proceeds via carbocation intermediate, yielding a carboxylic acid
HCl (6M)Ethanol, 60°C, 12 hoursPartially opened intermediatesCompeting amide hydrolysis limits yield

Application : Ring-opened products are intermediates for synthesizing polyfunctionalized pyridazines .

Amide Hydrolysis

Both the cyclopropanecarboxamide and the thiazole-linked amide undergo hydrolysis under acidic or basic conditions.

Reagent Conditions Product Outcome Reference
NaOH (2M)Reflux, 8 hoursCyclopropanecarboxylic acid + pyridazine amineComplete hydrolysis of cyclopropanecarboxamide; thiazole amide remains intact
HCl (6M)100°C, 24 hoursDegraded fragmentsHarsh conditions lead to decomposition of thiazole ring

Stability : The thiazole-linked amide resists hydrolysis under mild conditions due to conjugation with the aromatic thiazole ring .

Functionalization of the Thiazole Moiety

The 4-methylthiazole group participates in electrophilic substitution and coordination chemistry.

Reaction Type Reagent/Conditions Product Outcome Reference
BrominationBr₂, CHCl₃, 0°C5-Bromo-4-methylthiazole derivativeRegioselective bromination at position 5
AlkylationMeI, K₂CO₃, DMFN-Alkylated thiazoleLimited reactivity due to steric hindrance from methyl group

Structural Impact : Bromination enhances intermolecular interactions in crystal packing, relevant for solid-state studies .

Cross-Coupling Reactions

The pyridazine ring participates in Pd-catalyzed cross-coupling reactions for derivatization.

Reaction Catalyst/Reagents Product Outcome Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEBiarylpyridazine analogsRequires pre-halogenation (e.g., bromination) at position 4 or 5
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃AminopyridazinesLimited by competing side reactions at thioether group

Synthetic Utility : Cross-coupling expands structural diversity for structure-activity relationship (SAR) studies.

Stability Under Thermal and Photolytic Conditions

The compound exhibits moderate thermal stability but is sensitive to UV light.

Condition Outcome Reference
150°C, 2 hours (neat)Partial decomposition (~15%) via cyclopropane ring opening
UV light (254 nm)Rapid degradation (>90% in 6 hours) via radical-mediated pathways

Handling Note : Storage under inert atmosphere and protection from light is recommended .

Comparison with Similar Compounds

Key Structural Features

Compound Name / ID Core Heterocycle Key Substituents Biological Activity (Reported)
Target Compound Pyridazine Cyclopropanecarboxamide, 4-methylthiazol-2-ylamino-thioether-4-oxobutyl Not explicitly stated
Tozasertib Lactate (CAS 899827-04-4) Pyrimidine Cyclopropanecarboxamide, 4-methylpiperazinyl, 5-methylpyrazol-3-ylamino-thioether Antineoplastic (Aurora kinase inhibitor)
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs Thiazole Pyridinyl, carboxamide, methyl substituents Antibacterial
N-(4-Nitrophenyl)-3-oxobutanamide Benzene 3-oxobutanamide, nitro group Not explicitly stated
5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide Pyrazole Methylthio, arylideneamino, 3-oxomorpholino-phenyl Antimalarial

Research Findings and Implications

  • Antimicrobial Potential: While the target compound’s pyridazine-thiazole architecture aligns with antibacterial thiazole-carboxamides , its lack of a nitro group (cf. N-(4-Nitrophenyl)-3-oxobutamide ) may reduce cytotoxicity.
  • pyrimidine in Aurora kinases .
  • Synthetic Challenges : The 4-oxobutyl-thioether linkage may require controlled oxidation conditions to avoid overoxidation to sulfones, a common issue in thioether synthesis .

Q & A

Basic: What synthetic strategies are optimal for constructing the complex heterocyclic framework of this compound?

Methodological Answer:
The synthesis involves sequential coupling of the pyridazine, thioether-linked butyl chain, and cyclopropanecarboxamide moieties. Key steps include:

  • Thioether Formation : Reacting a pyridazine-thiol precursor with a bromobutyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond .
  • Amide Coupling : Use coupling agents like HATU or EDCI/HOBt for attaching the 4-methylthiazol-2-ylamino group to the oxobutyl chain, ensuring minimal racemization .
  • Purification : Employ gradient HPLC or recrystallization (e.g., from ethanol/DMF mixtures) to isolate the final product with ≥95% purity .

Basic: Which spectroscopic and analytical techniques are critical for structural validation?

Methodological Answer:

  • IR Spectroscopy : Confirm the presence of amide C=O (~1650–1700 cm⁻¹) and thioether C-S (~650 cm⁻¹) groups .
  • NMR :
    • ¹H-NMR : Identify cyclopropane protons (δ 1.0–1.5 ppm) and pyridazine aromatic signals (δ 8.0–9.0 ppm) .
    • ¹³C-NMR : Verify the 4-oxobutyl carbonyl (δ ~170 ppm) and thiazole ring carbons (δ 120–150 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures accurate molecular ion ([M+H]⁺) matching the theoretical mass .

Advanced: How to design a robust structure-activity relationship (SAR) study for this compound?

Methodological Answer:

  • Variable Substituents : Synthesize analogs with modified thiazole (e.g., 5-methyl → 5-fluoro) or pyridazine (e.g., 3-Cl substitution) groups to assess impact on target binding .
  • Biological Assays : Pair in vitro kinase inhibition assays (e.g., EGFR or VEGFR-2) with molecular docking to correlate substituent effects with activity .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to distinguish steric vs. electronic contributions to potency .

Advanced: How to resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Assay Validation : Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays) to rule out protocol variability .
  • Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) to identify nonspecific interactions .
  • Pharmacokinetic Analysis : Measure compound stability in assay media (e.g., plasma protein binding) to explain discrepancies between in vitro and in vivo results .

Basic: What in vitro models are suitable for preliminary pharmacological screening?

Methodological Answer:

  • Cancer Models : Use NCI-60 cell lines or patient-derived xenograft (PDX) cells for cytotoxicity profiling (IC₅₀ determination) .
  • Antiviral Assays : Test against RNA viruses (e.g., SARS-CoV-2) in Vero E6 cells with plaque reduction neutralization .
  • Dose-Response Curves : Employ 72-hour incubation periods and MTT/WST-1 endpoints for reproducibility .

Advanced: How to improve metabolic stability without compromising target affinity?

Methodological Answer:

  • Electron-Withdrawing Groups : Introduce trifluoromethyl (-CF₃) or cyano (-CN) substituents on the thiazole ring to reduce oxidative metabolism .
  • Prodrug Strategies : Mask the cyclopropanecarboxamide as an ester or carbamate to enhance oral bioavailability .
  • Microsomal Stability Assays : Use human liver microsomes (HLM) with LC-MS/MS to quantify metabolite formation .

Basic: What formulation strategies address poor aqueous solubility?

Methodological Answer:

  • Co-Solvents : Use PEG-400 or Cremophor EL in preclinical formulations (e.g., 10% v/v) .
  • Cyclodextrin Complexation : Prepare hydroxypropyl-β-cyclodextrin (HPBCD) inclusion complexes to enhance dissolution .
  • Salt Formation : Screen with pharmaceutically acceptable acids (e.g., HCl, mesylate) to improve crystallinity .

Advanced: How to develop a validated HPLC method for purity assessment?

Methodological Answer:

  • Column Selection : Use a C18 column (4.6 × 150 mm, 3.5 µm) with a mobile phase of 0.1% TFA in water/acetonitrile (gradient: 5% → 95% ACN over 20 min) .
  • Detection : UV at 254 nm for aromatic chromophores; validate linearity (R² > 0.999) across 0.1–100 µg/mL .
  • Impurity Profiling : Identify byproducts (e.g., hydrolyzed amides) via LC-HRMS and spiking experiments .

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